molecular formula C16H15Cl2N3O3S B2373140 1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea CAS No. 69026-42-2

1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea

Cat. No. B2373140
CAS RN: 69026-42-2
M. Wt: 400.27
InChI Key: LNPBULPTWCKZSR-UHFFFAOYSA-N
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Description

1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea, commonly referred to as DCPMT, is an organosulfur compound that has been studied for its potential applications in scientific research and laboratory experiments. DCPMT is an organosulfur compound that is composed of a thioamide group, a phenyl group, and two chlorine substituents. This compound has been studied for its potential applications in scientific research and laboratory experiments due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Characterization

  • Thiourea derivatives, including compounds related to the queried chemical, have been synthesized and characterized for various properties. Studies include investigating their structure through spectroscopic techniques like IR and NMR, and analyzing their molecular geometry through X-ray analysis (Hussain et al., 2020).

Biological and Pharmacological Evaluation

  • Research has been conducted on related thiourea derivatives for their pharmacological properties. Some studies focus on evaluating their potential as anticancer and HIV treatments, based on their physical and spectral properties (Patel et al., 2013).

Antihypertensive Effects

  • Certain thiourea derivatives have been studied for their antihypertensive effects, demonstrating significant activity in hypertensive rat models and dogs, alongside species-specific sedative effects (Tilley et al., 1980).

In Vitro Biological Evaluation

  • In vitro evaluations of thiourea derivatives have been conducted, assessing their properties as anti-radical scavengers and enzyme inhibitors. Studies include docking analysis with acetylcholine and butyrylcholine esterase, indicating potential for enzyme inhibition (Raza et al., 2022).

DNA Binding and Cytotoxicity Studies

  • Investigations into DNA-binding properties and cytotoxicity of similar compounds reveal insights into their interactions with DNA and potential anticancer applications. Some studies also involve molecular docking and cytotoxic assessments against specific cell lines (Mushtaque et al., 2016).

Antimicrobial Activities

  • Several studies have assessed the antimicrobial activities of thiourea derivatives, including their effectiveness against various bacterial and fungal strains. This includes assessing their structural and antimicrobial properties through spectroscopic analysis and X-ray diffraction (Atis et al., 2012).

Photoluminescence Properties

  • Research into the photoluminescence properties of thiourea compounds has been explored, particularly for applications in analytical chemistry, such as chromium(VI) ion determination (Sunil et al., 2015).

Insecticidal Activities

  • Novel thiourea compounds have been designed and synthesized for their potential as insecticides. Studies include exploring their synthesis and evaluating their insecticidal activities, particularly against specific pests (Jia, 2015).

properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c1-23-12-5-3-11(4-6-12)19-16(25)21-20-15(22)9-24-14-7-2-10(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPBULPTWCKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea
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1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea
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1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea
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1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea
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1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea

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